2-Azido-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Das et al. (2017) synthesized cadmium(II) Schiff base complexes incorporating azide ligands, demonstrating their application in corrosion inhibition on mild steel. The azido complexes showed promising results as corrosion inhibitors, which was further supported by electrochemical analyses and field emission scanning electron microscopy (FE-SEM) images, indicating that the mild steel surface was effectively protected by the cadmium complexes (Das et al., 2017).
Molecular Structure Analysis and Synthesis
Govindhan et al. (2017) reported on the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies of a compound synthesized using a "click chemistry" approach with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. This study highlights the compound's structural confirmation and its potential for further biological applications (Govindhan et al., 2017).
Photopolymerization Initiators
Yang et al. (2018) designed and synthesized acrylated naphthalimide one-component visible light initiators, which were studied for their photochemical mechanisms, photopolymerization behavior, and migration stability in cured films. The initiators showed good photopolymerization performance, indicating their potential use in material sciences (Yang et al., 2018).
Antiferromagnetic and Ferromagnetic Properties
Li et al. (2008) synthesized three new azido-bridged Co(2+) compounds and characterized their structures and magnetic properties. These compounds, with azide ions linking Co(2+) centers, demonstrated significant insights into the material's antiferromagnetic and weak ferromagnetic behaviors, paving the way for their application in magnetic materials research (Li et al., 2008).
Azide-bridged Polynuclear Copper(II) Complexes
Hou et al. (2008) focused on the synthesis and characterization of azido-bridged polynuclear Cu(II) complexes, showcasing their potential as urease inhibitors. The study provides a basis for exploring these complexes' biological activities and their applications in medicinal chemistry (Hou et al., 2008).
Properties
IUPAC Name |
2-azido-1-[3-(ethoxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-2-16-8-9-4-3-5-14(7-9)10(15)6-12-13-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDCKXWPMHTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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